molecular formula C13H11BrN2O3 B339130 4-[(5-bromoquinolin-8-yl)amino]-4-oxobutanoic acid

4-[(5-bromoquinolin-8-yl)amino]-4-oxobutanoic acid

Cat. No.: B339130
M. Wt: 323.14 g/mol
InChI Key: KMHQKWLYTLTVQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-bromoquinolin-8-yl)amino]-4-oxobutanoic acid is a chemical compound with the molecular formula C13H11BrN2O3 and a molecular weight of 323.14 g/mol This compound is known for its unique structure, which includes a quinoline ring substituted with a bromine atom and an amino group, as well as a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-bromoquinolin-8-yl)amino]-4-oxobutanoic acid typically involves the following steps:

    Bromination of Quinoline: The starting material, quinoline, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position of the quinoline ring.

    Amination: The brominated quinoline is then reacted with an amine, such as aniline, under suitable conditions to form the 5-bromo-8-quinolinylamine intermediate.

    Coupling with Butanoic Acid: The final step involves coupling the 5-bromo-8-quinolinylamine with a butanoic acid derivative, such as succinic anhydride, under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(5-bromoquinolin-8-yl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The bromine atom in the quinoline ring can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thiols, amines, palladium-catalyzed cross-coupling reactions

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Alcohol derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

4-[(5-bromoquinolin-8-yl)amino]-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(5-bromoquinolin-8-yl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or proteins involved in cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A nitrogenous base with a similar ring structure but lacking the bromine and amino substitutions.

    8-Aminoquinoline: Similar to 4-[(5-bromoquinolin-8-yl)amino]-4-oxobutanoic acid but without the butanoic acid moiety.

    5-Bromoquinoline: Lacks the amino and butanoic acid groups.

Uniqueness

This compound is unique due to its combination of a brominated quinoline ring, an amino group, and a butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H11BrN2O3

Molecular Weight

323.14 g/mol

IUPAC Name

4-[(5-bromoquinolin-8-yl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C13H11BrN2O3/c14-9-3-4-10(13-8(9)2-1-7-15-13)16-11(17)5-6-12(18)19/h1-4,7H,5-6H2,(H,16,17)(H,18,19)

InChI Key

KMHQKWLYTLTVQO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2N=C1)NC(=O)CCC(=O)O)Br

Canonical SMILES

C1=CC2=C(C=CC(=C2[NH+]=C1)NC(=O)CCC(=O)[O-])Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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